4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H18N4O4S3 and its molecular weight is 426.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have shown good potency as anticonvulsant agents .
Mode of Action
It is known that the1,3,4-thiadiazole moiety and the N’-sulfonylamidines in the compound structure may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Biochemical Pathways
Compounds with a1,3,4-thiadiazole moiety are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and n’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Result of Action
Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities .
Action Environment
The stability of the compound in vivo could be attributed to the strong aromaticity of the ring and the presence of the =n-c-s- moiety .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h2-6H,1,7-11H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPBWXYHFMVEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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